![molecular formula C21H25N7O3S B2603113 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-32-8](/img/structure/B2603113.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N7O3S and its molecular weight is 455.54. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation and Receptor Affinity
Research has explored various derivatives of purine-2,6-dione, focusing on their affinity and selectivity for serotonin (5-HT) and dopamine receptors. These studies aimed to identify compounds with potential psychotropic activity, including antidepressant and anxiolytic properties. For instance, certain derivatives exhibited significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting their potential in treating psychiatric disorders. Compounds were evaluated through radioligand binding assays and in vivo models, revealing their functional activities and possible therapeutic applications (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Studies on derivatives of purine-2,6-dione also highlighted their analgesic and anti-inflammatory effects. Through pharmacological evaluations in vivo, certain derivatives demonstrated stronger analgesic activities than reference drugs. These findings suggest the potential of these compounds as new classes of analgesic and anti-inflammatory agents, warranting further investigation into their mechanisms and broader pharmacological properties (Zygmunt et al., 2015).
Synthesis and Structural Characterization
The synthesis of related compounds involves various chemical modifications to enhance their pharmacological profiles. Research on synthesizing benzoxazole and thiophene derivatives from foundational chemical structures has provided insights into the chemical diversity and potential applications of these molecules. The structural characterization of these compounds, including X-ray crystallography, has been crucial in understanding their molecular conformations and designing derivatives with improved biological activities (Kohara et al., 2002).
Anticancer and Antitumor Activities
Certain derivatives have been evaluated for their antitumor and anticancer activities. By targeting specific cellular pathways and receptors, these compounds show promise in inhibiting cancer cell proliferation and inducing apoptosis. Research into the molecular mechanisms of action, including ROS-mediated pathways and DNA intercalation, offers valuable insights into the therapeutic potential of these molecules against various cancer types (Lin et al., 2011).
Mechanism of Action
Target of action
The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” contains a benzo[d]oxazol-2-ylthio moiety. Compounds containing a similar moiety have been reported to show inhibitory activities against quorum sensing in Gram-negative bacteria .
Biochemical pathways
Quorum sensing inhibitors generally disrupt the signaling pathways that bacteria use to coordinate behaviors such as biofilm formation and virulence production .
Result of action
Quorum sensing inhibitors can potentially reduce the virulence of bacteria and make them more susceptible to antibiotics and the immune system .
properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3S/c1-3-26-8-10-27(11-9-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-32-21-22-14-6-4-5-7-15(14)31-21/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJAELOQTXPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

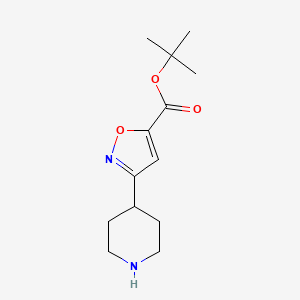
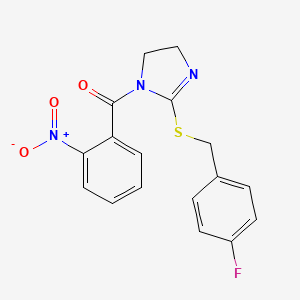
![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)
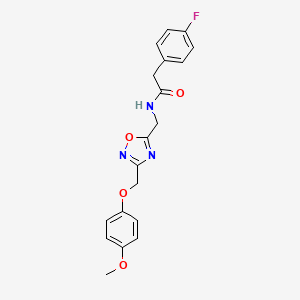
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)
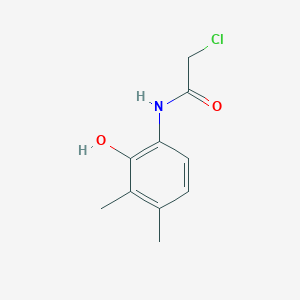

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)
![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)
![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)
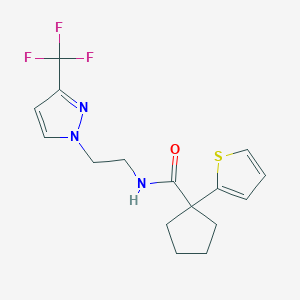
![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)